N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. This intermediate is then reacted with 4-fluorophenyl derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts and sulfonamide precursors. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce waste, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide include:
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-18-8-13(16-10-18)21(19,20)17-9-14(6-7-14)11-2-4-12(15)5-3-11/h2-5,8,10,17H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNRNHICOYTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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